molecular formula C23H29ClO4 B095087 Cismadinone acetate CAS No. 151-69-9

Cismadinone acetate

Cat. No. B095087
CAS RN: 151-69-9
M. Wt: 404.9 g/mol
InChI Key: AQDNTKZTMCWYDA-WXLIAARGSA-N
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Description

Cismadinone acetate, also known as 6α-chloro-δ1-dehydro-17α-acetoxyprogesterone or 6α-chloro-17α-acetoxypregna-1,4-diene-3,20-dione, is a steroidal progestin related to the 17α-hydroxyprogesterone derivatives . It was never marketed .


Molecular Structure Analysis

Cismadinone acetate is a steroidal progestin with the molecular formula C23H29ClO4 . It contains a total of 60 bonds, including 31 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .

Scientific Research Applications

  • Pulmonary Effects : CMA was studied for its effects on blood gas values in hypoxaemic patients with chronic obstructive pulmonary disease (COPD). Results showed that CMA therapy decreased mean daytime arterial carbon dioxide tension but had virtually no effect on mean awake and asleep hypoxaemia, unlike acetazolamide and oxygen therapies (Vos et al., 1994).

  • Pharmacodynamics and Therapeutic Applications : CMA has a strong progestogenic effect and is used in hormone replacement therapy (HRT) and contraception. It exhibits anti-estrogenic properties, a mild glucocorticoid effect, and a pronounced anti-androgenic effect. It has been used effectively for more than 20 years in contraception for patients with arterial risk (Druckmann, 2009).

  • Benign Prostatic Hyperplasia Treatment : In a study comparing chlormadinone acetate and finasteride as androgen suppressive agents, CMA was found to decrease both the epithelial and stromal components in the prostate and induced higher extents of apoptosis in treated canines, suggesting different intraprostatic endocrine environments between CMA and finasteride (Shibata et al., 2001).

  • Effects on Hormone Levels : A study evaluated the impact of CMA administration on plasma levels of follicle-stimulating hormone, luteinizing hormone, and progesterone during the menstrual cycle. CMA tended to suppress these hormone peaks and plasma progesterone levels (Saunders et al., 1971).

  • Non-contraceptive Benefits : CMA is effective for non-contraceptive applications such as treatment of dysmenorrhea, androgen excess related diseases, and improvement of premenstrual or menstrual discomfort (Lin, Huang, & Zeng, 2018).

  • Genotoxic Potential : A study on the genotoxicity of CMA found that at certain doses, it increased sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs) in mouse bone marrow cells, indicating a genotoxic and cytotoxic effect (Siddique & Afzal, 2004).

  • Dental Applications : Research showed that CMA positively affects odontogenic differentiation and mineralization of human dental pulp cells, operating through the ERK signaling pathway (Kim et al., 2017).

properties

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h5,8,11,16-18,20H,6-7,9-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDNTKZTMCWYDA-WXLIAARGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934144
Record name (6alpha)-17-(Acetyloxy)-6-chloropregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cismadinone acetate

CAS RN

151-69-9
Record name (6α)-17-(Acetyloxy)-6-chloropregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cismadinone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6alpha)-17-(Acetyloxy)-6-chloropregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-(ACETYLOXY)-6-CHLORO-PREGNA-1,4-DIENE-3,20-DIONE, (6.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IVS3A4Y7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Hill, HLJ Makin, DN Kirk, GM Murphy - 1991 - books.google.com
This dictionary, the first extensive compilation since Fieser's Steroids in 1959, is one of a uniform series derived from the Chapman and Hall Chemical Database. For the first time …
Number of citations: 144 books.google.com
RA Hill, HLJ Makin, DN Kirk, GM Murphy… - Dictionary of …, 1991 - Springer
Number of citations: 0

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